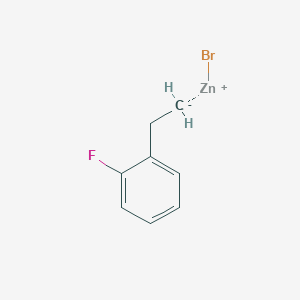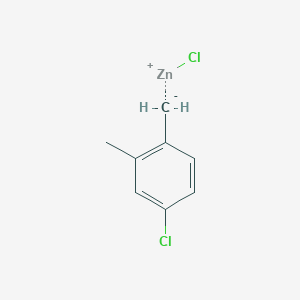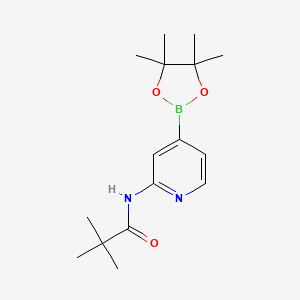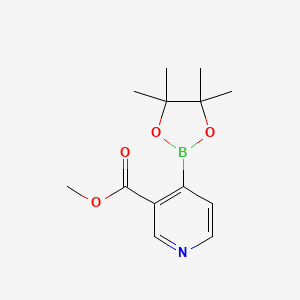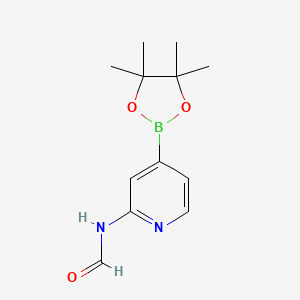
2-(Acetoxy)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetoxy)pyridine-4-boronic acid pinacol ester (2AP4BAPE) is an organic compound that has been widely used in various scientific research applications. It is a type of boronic acid pinacol ester, which is a class of compounds that are widely used in organic synthesis. 2AP4BAPE is an important intermediate in the synthesis of organic molecules. It is also used as a starting material for the synthesis of various compounds that have applications in medicinal and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been widely used in various scientific research applications. It is commonly used as a reagent in organic synthesis to produce various compounds with potential pharmaceutical and medicinal applications. It has also been used as a catalyst for the synthesis of various organic compounds, such as carboxylic acids and amines. In addition, it has been used as a starting material for the synthesis of various pharmaceuticals, such as drugs for the treatment of cancer and other diseases.
Wirkmechanismus
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a boronic acid pinacol ester, which is a type of organic compound that can form a stable complex with metal ions. This complex can be used to catalyze various organic reactions, such as the synthesis of carboxylic acids and amines. The reaction is believed to involve the formation of a boron-oxygen bond between the boronic acid and the metal ion, which then acts as a catalyst for the reaction.
Biochemical and Physiological Effects
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to the inhibition of inflammation and pain. In addition, 2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a useful reagent for organic synthesis and has been widely used in various scientific research applications. It is relatively easy to synthesize and is relatively stable under laboratory conditions. However, it is a relatively expensive reagent and is not suitable for use in large-scale synthesis. In addition, it is a toxic compound and should be handled with care.
Zukünftige Richtungen
Future research on 2-(Acetoxy)pyridine-4-boronic acid pinacol ester could focus on developing new methods for its synthesis, as well as exploring its potential uses in medicinal and pharmaceutical research. In addition, further research could focus on exploring its biochemical and physiological effects, as well as its potential applications in other areas of scientific research. Finally, further research could focus on developing new methods for its use in large-scale synthesis, as well as exploring its potential uses in industrial applications.
Synthesemethoden
2-(Acetoxy)pyridine-4-boronic acid pinacol ester can be synthesized by a reaction between 4-pyridineboronic acid and acetoxyacetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 80°C. The reaction is exothermic and is typically carried out over a period of several hours. The resulting product is a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKXQZRCGGAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




